molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No. B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Patent
US08541380B2

Procedure details

A mixture of 5-bromo-2-chloro-4-hyroxybenzonitrile (compound 87, 38.1 g, 164 mmol), dimethyl sulfate (20.1 mL, 213 mmol), and lithium hydroxide monohydrate (8.93 g, 213 mmol) in THF (500 mL) was refluxed overnight. The mixture was cooled to ambient temperature and then diluted with EtOAc. The EtOAc solution was washed with water and brine prior to drying over anhydrous MgSO4. Filtration and removal of the voletiles under reduced pressure left the crude product which was purified by column chromatography (5-40% EtOAC/hexanes) to yield 5-bromo-2-chloro-4-methoxybenzonitrile (30.7 g, 76%) as a white solid.
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
8.93 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:11])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8].S(OC)(O[CH3:16])(=O)=O.O.[OH-].[Li+]>C1COCC1.CCOC(C)=O>[Br:1][C:2]1[C:3]([O:11][CH3:16])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#[N:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
38.1 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)O
Name
Quantity
20.1 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
lithium hydroxide monohydrate
Quantity
8.93 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The EtOAc solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
to drying over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the voletiles under reduced pressure
WAIT
Type
WAIT
Details
left the crude product which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (5-40% EtOAC/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 30.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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